

Comparative Analysis of ^1H and ^{13}C NMR Spectra for Adamantane Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1-Adamantyl)propan-2-ol

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For researchers, scientists, and drug development professionals working with adamantane-based compounds, precise structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of ^1H and ^{13}C NMR spectral data for adamantane and 1-adamantanol, offering a baseline for the characterization of more complex derivatives like **2-(1-Adamantyl)propan-2-ol**.

Note: Extensive searches for experimentally obtained and verified ^1H and ^{13}C NMR data for **2-(1-Adamantyl)propan-2-ol** did not yield a complete dataset including chemical shifts, multiplicities, coupling constants, and integration. Therefore, this guide presents the available data for the parent adamantane and a closely related derivative, 1-adamantanol, to serve as a reference for spectral interpretation.

^1H and ^{13}C NMR Spectral Data Comparison

The introduction of a substituent to the rigid adamantane cage significantly influences the chemical shifts of the neighboring protons and carbons. The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for adamantane and 1-adamantanol.

Table 1: ^1H NMR Spectral Data

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration
Adamantane	CH	1.87	broad singlet	4H
CH ₂	1.75	broad singlet	12H	
1-Adamantanol	OH	1.33	singlet	1H
CH (γ)	2.15	broad singlet	3H	
CH ₂ (β)	1.68	multiplet	6H	
CH ₂ (δ)	1.59	multiplet	6H	

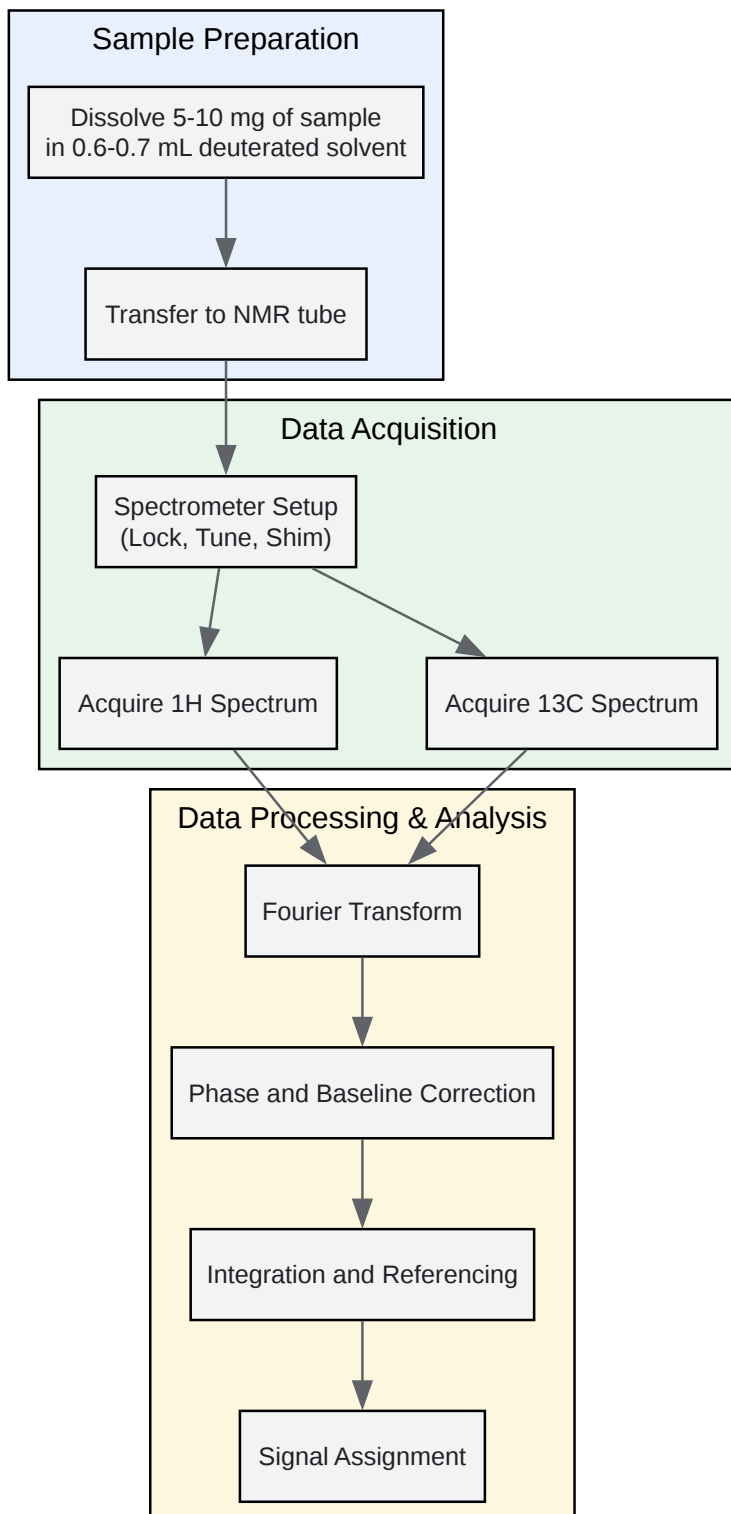
Table 2: ¹³C NMR Spectral Data

Compound	Carbon	Chemical Shift (δ , ppm)
Adamantane	CH	28.4
CH ₂	37.8	
1-Adamantanol	C-OH (α)	68.2
CH (γ)	30.8	
CH ₂ (β)	45.4	
CH ₂ (δ)	36.2	

Structural Visualization and NMR Signal Correlation

The following diagrams illustrate the molecular structure of **2-(1-Adamantyl)propan-2-ol** and a typical workflow for NMR spectral analysis.

NMR Analysis Workflow

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- To cite this document: BenchChem. [Comparative Analysis of ^1H and ^{13}C NMR Spectra for Adamantane Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182130#1h-and-13c-nmr-spectral-analysis-of-2-1-adamantyl-propan-2-ol\]](https://www.benchchem.com/product/b182130#1h-and-13c-nmr-spectral-analysis-of-2-1-adamantyl-propan-2-ol)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com